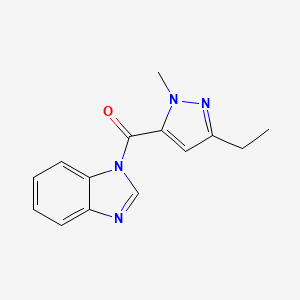![molecular formula C16H21ClO2 B14191729 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one CAS No. 918139-05-6](/img/structure/B14191729.png)
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a non-4-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable enone precursor under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxy group is introduced via a subsequent oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(4-Chlorophenyl)(oxo)methyl]non-4-en-3-one.
Reduction: Formation of 4-[(4-Chlorophenyl)(hydroxy)methyl]nonane-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)(hydroxy)methyl]phenol
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its enone backbone and chlorophenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
918139-05-6 |
|---|---|
Molecular Formula |
C16H21ClO2 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-hydroxymethyl]non-4-en-3-one |
InChI |
InChI=1S/C16H21ClO2/c1-3-5-6-7-14(15(18)4-2)16(19)12-8-10-13(17)11-9-12/h7-11,16,19H,3-6H2,1-2H3 |
InChI Key |
XNPFDIOBLATXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C(C1=CC=C(C=C1)Cl)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)


![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)



